molecular formula C12H18N2NaO3S B1663047 Tolbutamide sodium CAS No. 473-41-6

Tolbutamide sodium

カタログ番号: B1663047
CAS番号: 473-41-6
分子量: 293.34 g/mol
InChIキー: PJBDAJOVTMHXOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トルブタミドナトリウム, 無菌はスルホニル尿素系化合物であり, 主に経口血糖降下薬として使用されますこの化合物は, 膵臓のβ細胞からのインスリン分泌を促進することにより, 血糖値を低下させます .

2. 製法

合成経路と反応条件: トルブタミドナトリウムは, 一連の化学反応を経て合成されます。主な合成経路には, p-トルエンスルホニルクロリドとブチルアミンを反応させてN-ブチル-p-トルエンスルホンアミドを生成することが含まれます。この中間体はその後, ホスゲンと反応してN-ブチル-N'-p-トルエンスルホニル尿素を生成し, これが有効成分であるトルブタミドとなります。 最後のステップでは, トルブタミドを水酸化ナトリウムと反応させてナトリウム塩の形に変換します .

工業的生産方法: 工業的な環境では, トルブタミドナトリウムの生産は, 制御された条件下で大量の化学合成によって行われます。 このプロセスには, 高純度の試薬と溶媒, 厳密な温度管理, 最終製品の無菌性と純度を保証するための厳格な品質保証プロトコルが含まれます .

科学的研究の応用

Tolbutamide sodium has a wide range of scientific research applications:

作用機序

トルブタミドナトリウムは, 膵臓のβ細胞からのインスリン分泌を促進することにより, 効果を発揮します。 この作用は, トルブタミドがβ細胞のスルホニル尿素受容体に結合することによって媒介され, それに伴いカリウムチャネルが閉鎖されます。 これらのチャネルの閉鎖は, 細胞膜の脱分極とそれに続くカルシウムチャネルの開口につながります。 カルシウムイオンの流入は, インスリン含有顆粒のエクソサイトーシスを引き起こし, 結果としてインスリン分泌が増加し, 血糖値が低下します .

6. 類似化合物の比較

類似化合物: トルブタミドナトリウムは, アセトヘキサミド, クロルプロパミド, トラザミドなどの他のスルホニル尿素化合物と構造的および機能的に似ています .

比較:

トルブタミドナトリウムは, 作用時間が比較的短いのが特徴で, 高齢者や低血糖のリスクが高い患者に使用することに適しています .

Safety and Hazards

Tolbutamide sodium may cause hypoglycemia and requires consistent food intake to decrease this risk. The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .

将来の方向性

While Tolbutamide sodium is effective in managing type 2 diabetes, there is a need for further therapeutic options as many patients do not attain or maintain adequate glycaemic control . Future research may focus on developing new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilize new modes of action or delivery .

準備方法

Synthetic Routes and Reaction Conditions: Tolbutamide sodium is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of p-toluenesulfonyl chloride with butylamine to form N-butyl-p-toluenesulfonamide. This intermediate is then reacted with phosgene to produce N-butyl-N’-p-toluenesulfonylurea, which is the active ingredient tolbutamide. The final step involves the conversion of tolbutamide to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance protocols to ensure the sterility and purity of the final product .

化学反応の分析

反応の種類: トルブタミドナトリウムは, 酸化, 還元, 置換反応など, いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物には, カルボン酸, アルコール, トルブタミドナトリウムのさまざまな置換誘導体などがあります .

4. 科学研究への応用

トルブタミドナトリウムは, 広範な科学研究への応用があります。

類似化合物との比較

Similar Compounds: Tolbutamide sodium is structurally and functionally similar to other sulfonylurea compounds such as acetohexamide, chlorpropamide, and tolazamide .

Comparison:

This compound is unique in its relatively short duration of action, making it suitable for use in elderly patients and those with a higher risk of hypoglycemia .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Tolbutamide sodium can be achieved through the reaction of Tolbutamide with sodium hydroxide.", "Starting Materials": [ "Tolbutamide", "Sodium hydroxide" ], "Reaction": [ "Dissolve Tolbutamide in water", "Add sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain Tolbutamide sodium" ] }

473-41-6

分子式

C12H18N2NaO3S

分子量

293.34 g/mol

IUPAC名

sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide

InChI

InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15);

InChIキー

PJBDAJOVTMHXOQ-UHFFFAOYSA-N

異性体SMILES

CCCCN=C(NS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+]

SMILES

CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+]

正規SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.[Na]

473-41-6

同義語

sodium (butylcarbamoyl)(tosyl)amide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolbutamide sodium
Reactant of Route 2
Reactant of Route 2
Tolbutamide sodium
Reactant of Route 3
Reactant of Route 3
Tolbutamide sodium
Reactant of Route 4
Reactant of Route 4
Tolbutamide sodium
Reactant of Route 5
Tolbutamide sodium
Reactant of Route 6
Tolbutamide sodium
Customer
Q & A

Q1: What is the primary mechanism of action for tolbutamide sodium?

A1: this compound is a first-generation sulfonylurea drug known to exert its effect by interacting with pancreatic beta cells. [] It acts by binding to and blocking the ATP-sensitive potassium channels (KATP channels) on the surface of these cells. [] This blockage leads to membrane depolarization, opening voltage-gated calcium channels, and subsequently increasing intracellular calcium levels. The rise in calcium triggers the exocytosis of insulin-containing granules, ultimately leading to increased insulin secretion. []

Q2: How does the insulin secretory response to this compound differ from that of linogliride fumarate?

A2: While both this compound and linogliride fumarate potentiate glucose-primed insulin release, they exhibit distinct kinetic profiles. [] this compound elicits a biphasic insulin secretion in the presence of glucose, while linogliride primarily augments the second phase of insulin secretion. [] Notably, in the absence of glucose, this compound can stimulate first-phase insulin release, while linogliride fumarate shows no such effect. []

Q3: Can metabolic inhibitors influence the insulin secretory effects of this compound?

A3: Yes, research indicates that metabolic inhibitors can differentially affect tolbutamide-stimulated insulin release. [] For instance, when glucose usage is partially inhibited by mannoheptulose, tolbutamide's first-phase insulin release remains unaffected, while the second phase is significantly inhibited. [] Similarly, 2-deoxyglucose, another inhibitor, shows comparable effects on tolbutamide-mediated insulin secretion. []

Q4: Are there any known extra-pancreatic effects of this compound?

A4: Some studies suggest that this compound may have effects beyond the pancreas. Research utilizing radioimmunoassay indicates that this compound might play a role in releasing biologically active insulin from circulating insulin complexes. [] This finding, if confirmed by further research, suggests potential extra-pancreatic actions of this drug.

Q5: Does prolonged treatment with this compound impact pancreatic islets in rodents?

A5: Studies on normal Syrian hamsters administered daily intraperitoneal injections of this compound for seven weeks revealed noteworthy changes in pancreatic islets. [] These animals, particularly those receiving a dose of 63 mg/kg, exhibited a decrease in pancreatic insulin content despite a slight increase in body weight. [] Additionally, their isolated pancreatic islets secreted less insulin in vitro compared to control animals. [] Importantly, these drug-induced abnormalities were found to be reversible, disappearing approximately one week after treatment cessation. []

Q6: Can this compound administration influence the blood glucose response to a high carbohydrate diet?

A6: Research suggests that pretreatment with corticosteroids like cortisone acetate can significantly alter the blood glucose response to this compound. [] In rats fed a high carbohydrate diet (75%) and pretreated with cortisone, this compound administration often resulted in hyperglycemia, contrasting with the hypoglycemic response observed in untreated controls. [] This effect highlights the complex interplay between tolbutamide, diet, and other hormonal factors in regulating blood glucose levels.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。